Dlin-C-DAP
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Overview
Description
1,2-Dilinoleoylcarbamoyloxy-3-dimethylaminopropane, commonly known as Dlin-C-DAP, is a positively charged lipid derivative. It is primarily used as a medium for the transportation of nucleic acid-centered therapeutic agents. This compound has shown exceptional efficacy in delivering small interfering RNA (siRNA) for the treatment of various ailments, including cancer and inherited genetic anomalies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dilinoleoylcarbamoyloxy-3-dimethylaminopropane involves the reaction of linoleic acid with carbamoyl chloride to form linoleoylcarbamoyl chloride. This intermediate is then reacted with 3-dimethylaminopropanol to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1,2-dilinoleoylcarbamoyloxy-3-dimethylaminopropane follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is usually stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoylcarbamoyloxy-3-dimethylaminopropane undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleoyl groups can be oxidized under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
Oxidation: Oxidation of the linoleoyl groups results in the formation of epoxides and hydroxylated derivatives.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Dilinoleoylcarbamoyloxy-3-dimethylaminopropane has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a component in lipid-based formulations.
Biology: Facilitates the delivery of nucleic acids into cells, making it valuable in gene therapy and molecular biology research.
Medicine: Demonstrated efficacy in delivering siRNA for the treatment of cancer and genetic disorders.
Industry: Utilized in the formulation of lipid nanoparticles for drug delivery systems
Mechanism of Action
The primary mechanism of action of 1,2-dilinoleoylcarbamoyloxy-3-dimethylaminopropane involves its ability to form stable complexes with nucleic acids. These complexes facilitate the cellular uptake of nucleic acids by endocytosis. Once inside the cell, the nucleic acids are released, allowing them to exert their therapeutic effects. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) for siRNA delivery.
Comparison with Similar Compounds
1,2-Dilinoleoylcarbamoyloxy-3-dimethylaminopropane is compared with other similar compounds such as:
1,2-Dilinoleoyl-3-dimethylaminopropane (DLinDMA): Another cationic lipid used for nucleic acid delivery but with different structural properties.
1,2-Dioleoyl-3-dimethylaminopropane (DODMA): Similar in function but with oleoyl groups instead of linoleoyl groups.
1,2-Dimyristoyl-3-dimethylaminopropane (DMAPMA): Contains myristoyl groups and is used for similar applications.
The uniqueness of 1,2-dilinoleoylcarbamoyloxy-3-dimethylaminopropane lies in its superior efficacy in delivering siRNA and its stability under various conditions .
Properties
Molecular Formula |
C43H79N3O4 |
---|---|
Molecular Weight |
702.1 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-[[(9Z,12Z)-octadeca-9,12-dienyl]carbamoyloxy]propyl] N-[(9Z,12Z)-octadeca-9,12-dienyl]carbamate |
InChI |
InChI=1S/C43H79N3O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44-42(47)49-40-41(39-46(3)4)50-43(48)45-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3,(H,44,47)(H,45,48)/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
IBZLOWFGAPNMJK-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCNC(=O)OCC(CN(C)C)OC(=O)NCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCNC(=O)OCC(CN(C)C)OC(=O)NCCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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